molecular formula C20H12FN3O5S3 B2771859 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate CAS No. 877642-90-5

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate

Cat. No. B2771859
CAS RN: 877642-90-5
M. Wt: 489.51
InChI Key: WWIBTCNARRFIML-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C20H12FN3O5S3 and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Anticancer Activity

One study outlines the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, exploring their reactivity toward various nitrogen nucleophiles to yield derivatives with potential pharmacological properties (Mohareb et al., 2004). Another research highlights the anticancer activity of fluoro substituted benzo[b]pyran against lung cancer, showcasing the utility of such compounds in developing novel therapeutics (Hammam et al., 2005).

Antibacterial Agents

A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrates a novel class of antibacterial agents, highlighting the importance of structural modification in enhancing antimicrobial efficacy (Palkar et al., 2017). This indicates the potential of structurally similar compounds in addressing bacterial resistance.

Microwave-Assisted Synthesis and Biological Activities

Research on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties points to the exploration of novel molecules for antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). This suggests a methodological innovation in synthesizing compounds with enhanced biological activities.

Fluorocontaining Pyrazolo[3,4-d]pyrimidines

Another study focuses on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, revealing the importance of structural elements in determining the activity of such compounds (Eleev et al., 2015).

Benzo[b]thiophene Derivatives and Biological Activities

Further research into benzo[b]thiophene derivatives illustrates a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIBTCNARRFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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